molecular formula C17H18N2O3S B11556213 N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide

N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide

Cat. No.: B11556213
M. Wt: 330.4 g/mol
InChI Key: SWKRNLPZWKDQIV-VCHYOVAHSA-N
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Description

N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazide group, a methoxyphenyl group, and a sulfanyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-[(2-methylphenyl)sulfanyl]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl and sulfanyl groups contribute to the compound’s overall reactivity and ability to interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and development.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C17H18N2O3S/c1-12-6-3-4-9-15(12)23-11-16(20)19-18-10-13-7-5-8-14(22-2)17(13)21/h3-10,21H,11H2,1-2H3,(H,19,20)/b18-10+

InChI Key

SWKRNLPZWKDQIV-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1SCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O

Canonical SMILES

CC1=CC=CC=C1SCC(=O)NN=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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